molecular formula C21H26N2S2 B1682328 Thioridazine CAS No. 50-52-2

Thioridazine

Cat. No. B1682328
CAS RN: 50-52-2
M. Wt: 370.6 g/mol
InChI Key: KLBQZWRITKRQQV-UHFFFAOYSA-N
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Description

Thioridazine is a phenothiazine antipsychotic medicine used to treat schizophrenia. It is usually given after other treatments have failed . It is a trifluoro-methyl phenothiazine derivative intended for the management of schizophrenia and other psychotic disorders .


Synthesis Analysis

The synthesis of Thioridazine’s enantiomers has been reported in literature .


Molecular Structure Analysis

Thioridazine has a chemical formula of C21H26N2S2 and an average molecular weight of 370.575 . It is a member of the phenothiazine family .


Chemical Reactions Analysis

Thioridazine has been used as an intercalating agent for analyzing the integrity of double-stranded DNA (dsDNA) using square-wave voltammetry (SWV) techniques . It also reacts with some thiocyanate and halide complexes of metals as well as some organic compounds .


Physical And Chemical Properties Analysis

Thioridazine is a small molecule . It has been used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Scientific Research Applications

Anticancer Properties in Glioblastoma Cells

Thioridazine (THD) shows potential as an alternative therapeutic agent for glioblastoma multiforme (GBM) due to its ability to induce autophagy and apoptosis. It operates through the Wnt/β-Catenin signaling pathway, significantly enhancing autophagy and cell death in GBM cells. THD's combined treatment with temozolomide (TMZ) indicates promising drug synergism, suggesting its potential in GBM therapy (Chu et al., 2019).

Anti-Tumor and Anti-Angiogenic Effects in Ovarian Cancer

Thioridazine exhibits direct anti-tumor and anti-angiogenic effects in ovarian cancer. In vivo studies reveal significant inhibition of tumor growth and decrease in tumor vascularity in human ovarian tumor xenografts. The drug targets the VEGFR-2/PI3K/mTOR signal transduction pathway, regulating endothelial cell function and angiogenesis (Park et al., 2014).

Application in Tuberculosis Therapy

Thioridazine shows effectiveness in treating antibiotic-resistant pulmonary tuberculosis infections. It is safe under proper cardiac evaluation and cost-effective for therapy in economically disadvantaged countries. The drug's mechanism involves enhancing the killing of intracellular Mycobacterium tuberculosis, indicating its usefulness in treating extensive drug-resistant tuberculosis (Amaral & Molnár, 2012).

Inhibition of Breast Cancer Cell Self-Renewal

In triple-negative breast cancer cell lines, thioridazine inhibits self-renewal through DRD2 inhibition and a STAT3- and IL-6–dependent mechanism. It also induces a G1 arrest and loss in cell viability, independent of DRD2, suggesting a broader application in cancer cell proliferation inhibition (Tegowski et al., 2018).

Potential in Antimicrobial Drug Development

Thioridazine has recognized antimicrobial activity and is considered for development as an anti-microbial drug against multi-resistant organisms. The drug's cardiotoxicity is structurally specific, while its antimicrobial properties are shared by phenothiazine analogues, offering a lead for future drug development (Thanacoody, 2007).

Anti-Angiogenic Effects via FAK-mTOR Pathway

Thioridazine, as an anti-angiogenic agent, suppresses angiogenesis-mediated cell proliferation. It inhibits growth in ovarian cancer cells and regulates endothelial cell functions relevant to angiogenesis through the αvβ3/FAK/mTOR signaling pathway (Byun et al., 2012).

Co-Delivery with Chemotherapy Drugs

Thioridazine can be used in combination therapy with doxorubicin to target both cancer cells and drug-resistant cancer stem cells. This approach is promising for breast cancer treatment, indicating thioridazine's role in reducing disease reoccurrence (Ke et al., 2014).

Safety And Hazards

Thioridazine can cause serious side effects including uncontrolled muscle movements, fast or pounding heartbeats, agitation, confusion, seizure, decreased night vision, little or no urinating, low white blood cell counts, and severe nervous system reaction . It is not approved for use in older adults with dementia-related psychosis . It can cause a serious heart problem, especially if used with certain other medicines .

properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBQZWRITKRQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023656
Record name Thioridazine
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Molecular Weight

370.6 g/mol
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Physical Description

Solid
Record name Thioridazine
Source Human Metabolome Database (HMDB)
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Boiling Point

BP: 230 °C at 0.02 mm Hg
Record name Thioridazine
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Solubility

Soluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. Insoluble in water, Slightly soluble in acetone, In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L), 8.55e-04 g/L
Record name Thioridazine
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Record name Thioridazine
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Record name Thioridazine
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Mechanism of Action

Thioridazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; blocks alpha-adrenergic effect, depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., The basic pharmacological activity of thioridazine is similar to that of other phenothiazines, but is associated with minimal extrapyramidal stimulation., The principal pharmacologic effects of thioridazine are similar to those of chlorpromazine. On a weight basis, thioridazine is about as potent as chlorpromazine. Thioridazine has strong anticholinergic and sedative effects and weak extrapyramidal effects. Thioridazine has little antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Thioridazine (13 total), please visit the HSDB record page.
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Product Name

Thioridazine

Color/Form

Crystals from acetone, Colorless crystals

CAS RN

50-52-2
Record name Thioridazine
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Melting Point

72-74 °C, MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/, 73 °C
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Record name Thioridazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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